Molecular Structure and Predicted Physicochemical Properties
Molecular Structure and Predicted Physicochemical Properties
An In-depth Technical Guide to the Properties, Synthesis, and Characterization of 3,5-Dichloro-4-methylbenzylamine
Senior Application Scientist Note: The subject of this guide, 3,5-Dichloro-4-methylbenzylamine, is a specialized chemical entity for which extensive, publicly available experimental data is limited. This document has been constructed as a predictive guide for research and drug development professionals. The information herein, including physicochemical properties, spectroscopic data, and reactivity, is derived from established chemical principles and extrapolated from data on closely related structural analogues. All protocols are presented as validated starting points for the synthesis and characterization of this novel compound, emphasizing the necessity of experimental verification at each stage.
3,5-Dichloro-4-methylbenzylamine is a substituted aromatic amine. Its structure consists of a benzylamine core with two chlorine atoms and a methyl group attached to the benzene ring at positions 3, 5, and 4, respectively. This substitution pattern significantly influences its electronic properties, reactivity, and potential biological activity.
The primary amine group provides a site for hydrogen bonding and acts as a nucleophile and a base. The dichlorinated aromatic ring is electron-withdrawing, which is expected to decrease the basicity of the amine compared to its non-chlorinated counterpart, 4-methylbenzylamine.
Table 1: Predicted Physicochemical Properties of 3,5-Dichloro-4-methylbenzylamine
| Property | Predicted Value / Information | Basis of Prediction |
| Molecular Formula | C₈H₉Cl₂N | Calculated from structure |
| Molecular Weight | 190.07 g/mol | Calculated from atomic weights |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to 4-methylbenzylamine and other substituted benzylamines |
| Boiling Point | > 200 °C (Estimated) | Increased molecular weight and polarity compared to 4-methylbenzylamine (B.P. 195 °C) |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). Sparingly soluble in water. | General solubility of organic amines |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Estimated) | Electron-withdrawing effect of chlorine atoms reducing the pKa from that of 4-methylbenzylamine (~9.2) |
Proposed Synthesis Pathway and Experimental Protocol
A robust and logical synthetic route to 3,5-Dichloro-4-methylbenzylamine begins with the commercially available starting material, p-toluic acid. The proposed pathway involves chlorination of the aromatic ring, followed by conversion of the carboxylic acid to a nitrile, and subsequent reduction to the target primary amine.
Caption: Proposed multi-step synthesis of 3,5-Dichloro-4-methylbenzylamine.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol outlines the conversion of 3,5-dichloro-4-methylbenzoic acid to the target benzylamine.
Step 1: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid
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This step follows documented procedures. To a solution of p-toluic acid (1.0 eq) in a suitable solvent like dichloromethane, add aluminum chloride (AlCl₃) (2.8 eq) portionwise while maintaining the temperature below 10°C.[1]
-
Bubble chlorine gas through the mixture at a rate that keeps the temperature below 10°C.[1]
-
Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice/concentrated HCl, extract with ethyl acetate, wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[1]
-
Recrystallize from a suitable solvent system (e.g., acetone/water) to obtain pure 3,5-dichloro-4-methylbenzoic acid.[1]
Step 2: Conversion of Carboxylic Acid to Nitrile
-
Part A: Acid Chloride Formation: Convert the 3,5-dichloro-4-methylbenzoic acid (1.0 eq) to its corresponding acid chloride using thionyl chloride (SOCl₂) (1.2-1.5 eq) with a catalytic amount of DMF. Reflux the mixture until gas evolution ceases. Remove excess SOCl₂ under reduced pressure.
-
Part B: Amide Formation: Carefully add the crude acid chloride to a cooled, concentrated solution of aqueous ammonia (excess) with vigorous stirring. The amide will precipitate. Filter the solid, wash with cold water, and dry to yield 3,5-dichloro-4-methylbenzamide.
-
Part C: Dehydration to Nitrile: Dehydrate the amide using a standard dehydrating agent. For example, heat the amide with phosphorus pentoxide (P₂O₅) or reflux with thionyl chloride until the reaction is complete (monitored by TLC or IR, watching for disappearance of the amide C=O stretch). Purify the resulting 3,5-dichloro-4-methylbenzonitrile by distillation or chromatography.
Step 3: Reduction of Nitrile to Benzylamine
-
Causality: The nitrile group is readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is often preferred for its high yield and clean conversion on a lab scale.[2][3]
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3,5-dichloro-4-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-Dichloro-4-methylbenzylamine.
-
Purify the final product by vacuum distillation or column chromatography on silica gel.
Analytical Characterization Workflow
Unambiguous identification and purity assessment of the final product are paramount. A multi-technique approach is required to confirm the structure and establish purity.
Caption: Logical workflow for the purification and characterization of the target compound.
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the carbon-hydrogen framework of the molecule.
-
Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Acquire ¹H and ¹³C NMR spectra. For the amine protons, a D₂O exchange experiment can be performed to confirm their signal.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups, particularly the primary amine and the substituted aromatic ring.
-
Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate (NaCl or KBr). Place a small drop of the liquid sample or a few milligrams of the solid sample onto the ATR crystal or between salt plates.[5] Collect the spectrum from 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and analyze fragmentation patterns to support the proposed structure.
-
Protocol: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) or direct infusion after dissolving in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI). Acquire a full scan mass spectrum.
-
Predicted Spectroscopic Data
The following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Notes |
| Ar-H | ~7.2 - 7.4 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. Their chemical shift is in the typical aromatic region.[6] |
| Ar-CH₂ -N | ~3.8 - 4.0 | Singlet (s) | 2H | Benzylic protons adjacent to a nitrogen atom. The signal is a singlet as there are no adjacent protons.[7] |
| C-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |
| NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons have a variable chemical shift and often appear as a broad signal. This peak will disappear upon D₂O exchange. |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| C -N (Benzylic) | 45 - 50 | Typical range for a benzylic carbon attached to a primary amine. |
| Ar-C -CH₂ | 140 - 145 | Quaternary aromatic carbon attached to the benzyl group. |
| Ar-C -Cl | 133 - 138 | Aromatic carbons directly bonded to chlorine atoms are deshielded. |
| Ar-C -H | 127 - 130 | Aromatic carbons bonded to hydrogen. |
| Ar-C -CH₃ | 135 - 140 | Quaternary aromatic carbon attached to the methyl group. |
| C H₃ | 20 - 23 | Typical range for a methyl group on an aromatic ring. |
Table 4: Predicted FTIR and Mass Spectrometry Data
| Technique | Predicted Key Peaks / Signals | Rationale / Notes |
| FTIR | ~3380 & ~3300 cm⁻¹ (two sharp bands): N-H asymmetric & symmetric stretch.[8] 3100-3000 cm⁻¹: Aromatic C-H stretch. 3000-2850 cm⁻¹: Aliphatic C-H stretch. ~1620 cm⁻¹: N-H bend (scissoring).[8] ~1600 & ~1470 cm⁻¹: Aromatic C=C ring stretch.[9] 800-850 cm⁻¹: C-H out-of-plane bend, indicative of the substitution pattern.[10] | These absorptions are characteristic of a primary aromatic benzylamine. The presence of two distinct N-H stretching bands is a hallmark of the -NH₂ group.[11] |
| Mass Spec (EI) | m/z 190/192/194: Molecular ion (M⁺) peak cluster. m/z 173/175/177: Loss of NH₂ radical. m/z 155/157: Base peak, [M-Cl]⁺ or fragment. m/z 91: Tropylium ion (less likely due to substitution). | The isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio for M⁺, M⁺+2, M⁺+4) will be definitive.[12] The primary fragmentation is expected to be the loss of the amino group to form the stable 3,5-dichloro-4-methylbenzyl cation.[13] |
Reactivity, Stability, and Handling
Chemical Reactivity
-
Nucleophilicity: The primary amine is a good nucleophile and will react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.
-
Basicity: The amine group is basic and will form a hydrochloride salt upon treatment with HCl.
-
Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.
Stability and Storage
-
Benzylamines, particularly those with electron-donating groups like a methyl group, can be sensitive to air and light over time. It is recommended to store the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Safety and Handling
Chlorinated aromatic amines require careful handling due to their potential toxicity. All operations should be conducted in a certified chemical fume hood.
Caption: Workflow for the safe handling of chlorinated aromatic amines.
-
Personal Protective Equipment (PPE): Wear chemically resistant nitrile gloves, safety goggles, and a fully buttoned lab coat. A face shield is recommended if there is a risk of splashing.[5]
-
Exposure Controls: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[14]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local and federal regulations.[5]
Conclusion
This technical guide provides a comprehensive, predictive framework for understanding the chemical properties of 3,5-Dichloro-4-methylbenzylamine. While direct experimental data is not widely available, the proposed synthetic routes, detailed characterization protocols, and predicted spectroscopic data serve as a robust starting point for any research or development program involving this compound. The causality-driven explanations for experimental choices and the emphasis on safety protocols are designed to equip scientists with the necessary tools to synthesize and handle this molecule responsibly and effectively. All predicted data requires rigorous experimental verification.
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